trans-4-Propylcyclohexanecarboxylic Acid

Descripción general

Descripción

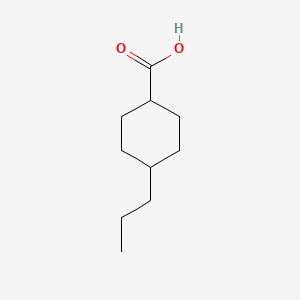

“trans-4-Propylcyclohexanecarboxylic Acid” is a chemical compound with the CAS Number: 38289-27-91. It has a molecular weight of 170.251 and its IUPAC name is 4-propylcyclohexanecarboxylic acid1. It is also known as trans-4-n-Propylcyclohexanecarboxylic acid1.

Molecular Structure Analysis

The molecular formula of “trans-4-Propylcyclohexanecarboxylic Acid” is C10H18O21. The InChI Code is 1S/C10H18O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/t8-,9-1.

Physical And Chemical Properties Analysis

“trans-4-Propylcyclohexanecarboxylic Acid” appears as a white to almost white powder to crystal12. It has a melting point of 97.0 to 100.0 °C1. It is soluble in methanol12.

Aplicaciones Científicas De Investigación

Antifibrinolytic Activity

Trans-4-Propylcyclohexanecarboxylic Acid, particularly in its isomer form as tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid), is known for its antifibrinolytic activity. This property was highlighted in early investigations where only the trans-isomer was found to be antifibrinolytically active (Verstraete, 1977).

Catalytic Hydrogenation Studies

The compound's derivatives have been extensively studied in catalytic hydrogenation. For instance, the hydrogenation of 4-t-butylmethylenecyclohexane, a related compound, was examined to identify selective catalyst systems that produce large quantities of cis- or trans-4-t-butylmethylcyclohexanes (Mitchell, 1970).

Derivative Synthesis and Spectroscopy

The synthesis and mass spectrometry of various cyclohexanecarboxylic acids, including trans-4-Propylcyclohexanecarboxylic Acid derivatives, have been studied. These research efforts are focused on understanding the preparation and molecular fragmentation patterns of these compounds (Bekkum et al., 2010).

Skin Care Applications

In the field of dermatology, trans-4-aminomethylcyclohexanecarboxylic acid has been used in studies for skin care, particularly in wrinkle treatment and skin whitening. These studies have explored its role in improving skin conditions like dryness-induced wrinkles and in suppressing melanocyte activation due to ultraviolet irradiation (Hiramoto et al., 2016); (Hiramoto et al., 2014).

Molecular Structure Analysis

Research has been conducted on determining the configuration of trans-4-Propyl-Cyclohexylcarboxylic Acid using Nuclear Magnetic Resonance (NMR) methods. This involves synthesizing the acid and analyzing it through various spectroscopic techniques to understand its molecular configuration (Yuan et al., 2010).

Applications in Material Science

Trans-4-Propylcyclohexanecarboxylic Acid and its derivatives have been studied for their properties in material science, especially in the context of liquid crystals. For instance, high-pressure phase studies of certain cyclohexane derivatives, including trans-4-n-butylcyclohexane-1-carboxylic acid, have been conducted to understand their behavior under different conditions (Rübesamen & Schneider, 1993).

Use in Microvascular Surgery

In the field of surgery, particularly microvascular surgery, tranexamic acid (trans-4-aminomethylcyclohexanecarboxylic acid) has been explored for its ability to limit intraoperative blood loss, making it an appealing choice for surgical patients (Klifto et al., 2020).

Safety And Hazards

“trans-4-Propylcyclohexanecarboxylic Acid” is classified as a skin irritant (Category 2) and an eye irritant (Category 2A) according to the OSHA Hazard Communication Standard (29 CFR 1910.1200)3. It can cause skin irritation and serious eye irritation13. Safety measures include washing hands and face thoroughly after handling, wearing protective gloves and eye protection, and seeking medical advice or attention if skin or eye irritation occurs13.

Direcciones Futuras

Relevant Papers

One relevant paper is titled "Optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli"4. This paper discusses the optimization of the synthesis pathway for trans-4-hydroxyproline, a promising intermediate in the synthesis of antibiotic drugs4. Although the paper does not directly discuss “trans-4-Propylcyclohexanecarboxylic Acid”, it provides valuable insights into regulating the synthesis of other compounds with α-ketoglutaric acid as a precursor4.

Propiedades

IUPAC Name |

4-propylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNUKEGGHOLBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959210 | |

| Record name | 4-Propylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Propylcyclohexanecarboxylic Acid | |

CAS RN |

38289-27-9, 70928-91-5, 67589-82-6 | |

| Record name | Polychloronapthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Propylcyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4r)-4-propylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,4s)-4-propylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B1348013.png)

![3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]-2-buten-1-one](/img/structure/B1348016.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]-3-(trifluoromethyl)aniline](/img/structure/B1348033.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]nicotinohydrazide](/img/structure/B1348076.png)

![3,3-Dimethyl-2,4-dioxa-9lambda~6~-thiaspiro[5.5]undecane-1,5,9,9-tetraone](/img/structure/B1348094.png)